(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids and derivatives It is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the reaction of piperidinecarboxylic acid with chloromethyl benzoate (Cbz-Cl) in the presence of a base . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, leading to changes in their activity. The piperidine ring can also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Nα-[(2S)-2-{[(S)- (1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide : This compound shares the benzyloxycarbonyl group and has similar structural features .
- Other Carboxylic Acid Derivatives : Compounds like methyl 3’- and 4’-substituted benzil-2-carboxylates also exhibit similar reactivity patterns .
Uniqueness
What sets (2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid apart is its specific combination of functional groups, which allows for unique interactions and reactivity. The presence of the piperidine ring and the benzyloxycarbonyl group provides a distinct chemical profile that can be exploited in various applications.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13?/m0/s1 |
InChI Key |
OLIOAWNUIFOXOP-AMGKYWFPSA-N |
Isomeric SMILES |
C[C@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.